4-ethoxy-N-ethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-N-ethylaniline is an organic compound with the molecular formula C10H15NO. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by an ethyl group, and the hydrogen atom on the para position of the benzene ring is replaced by an ethoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethoxy-N-ethylaniline can be synthesized through several methods. One common method involves the reaction of 4-ethoxyaniline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as nitration, reduction, and alkylation, followed by purification through distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-N-ethylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or iron filings in the presence of hydrochloric acid.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
4-Ethoxy-N-ethylaniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of analgesics and anti-inflammatory agents.
Industry: Utilized in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-ethylaniline involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways. The ethoxy and ethyl groups on the aniline ring influence its binding affinity and specificity towards different targets, leading to diverse biological effects .
Comparison with Similar Compounds
4-Methoxy-N-ethylaniline: Similar structure but with a methoxy group instead of an ethoxy group.
4-Ethoxy-N-methylaniline: Similar structure but with a methyl group instead of an ethyl group.
4-Ethoxy-N-propylaniline: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness: 4-Ethoxy-N-ethylaniline is unique due to its specific combination of ethoxy and ethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
4-ethoxy-N-ethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-3-11-9-5-7-10(8-6-9)12-4-2/h5-8,11H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIDBIBUGVRZAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.